A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid (Boc-L-Leucine): Properties, Synthesis, and Applications
A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic Acid (Boc-L-Leucine): Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid, commonly known as Boc-L-Leucine. As a cornerstone reagent in synthetic organic chemistry, particularly in peptide synthesis, a thorough understanding of its properties is critical for researchers, scientists, and drug development professionals. This document details the compound's physicochemical and spectroscopic properties, provides validated protocols for its synthesis and purification, and explores the mechanistic principles of its application, with a focus on its role as an amine-protecting group in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Physicochemical and Spectroscopic Profile
(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an N-protected derivative of the essential amino acid L-Leucine. The introduction of the tert-butoxycarbonyl (Boc) group is a pivotal strategic decision in synthesis, designed to mask the nucleophilicity of the α-amino group, thereby preventing unwanted side reactions during peptide chain elongation.[1] This protection is reversible under specific acidic conditions, making it an invaluable tool in multi-step synthetic pathways.[2]
Core Chemical Properties
The fundamental properties of Boc-L-Leucine are summarized below. It typically presents as a white to off-white crystalline solid, a physical characteristic that facilitates handling and accurate measurement in a laboratory setting.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁NO₄ | [3][4] |
| Molecular Weight | 231.29 g/mol (anhydrous) | [5][6] |
| CAS Number | 13139-15-6 | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 85-87 °C; 96-99 °C; 107-110 °C (Varies with hydration) | [4][7][8] |
| Density | ~1.1 g/cm³ | [4][7] |
| Optical Rotation | -25 ° (c=2, Acetic Acid) | [8] |
Solubility Profile
The solubility of Boc-L-Leucine is a critical parameter for its use in various reaction and purification protocols. Its nonpolar isobutyl side chain and the bulky tert-butyl group contribute to its solubility in a range of organic solvents, while its polarity is reduced compared to the parent amino acid.
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble / Insoluble | [3][4][7] |
| Dichloromethane (DCM) | Soluble | [3][8] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Methanol | Soluble | [4] |
| Chloroform | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [8] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification of identity and assessment of purity for Boc-L-Leucine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides characteristic signals for the protons in the molecule. Key expected shifts include a large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, and signals for the α-proton, β-protons, and the isobutyl side chain protons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1720 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and another strong band around 1680-1700 cm⁻¹ is characteristic of the urethane C=O stretch from the Boc group.
-
Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight. The exact mass is 231.1471 g/mol . Common fragmentation patterns involve the loss of the tert-butyl group or the entire Boc group.
Part 2: Synthesis and Purification
The most common and efficient synthesis of Boc-L-Leucine involves the reaction of L-Leucine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.[9][10]
Synthesis of Boc-L-Leucine: A Validated Protocol
Causality: The choice of (Boc)₂O as the protecting agent is based on its high reactivity towards amines and the clean nature of its byproducts (tert-butanol and CO₂), which are volatile and easily removed.[9][10] The use of a base like sodium hydroxide or triethylamine increases the nucleophilicity of the amine, facilitating the reaction.[2][10]
Detailed Experimental Protocol:
-
Dissolution: Dissolve L-Leucine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide solution.[11] Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) dissolved in 1,4-dioxane to the cooled amino acid solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold aqueous solution of citric acid or dilute HCl. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[11] Further purification can be achieved by recrystallization.
Synthesis Workflow Diagram
Caption: Key steps in the acid-catalyzed deprotection of a Boc group.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-Leucine is a fundamental building block in Boc-based SPPS. [1][12]This strategy relies on graded acid lability: the temporary Nα-Boc group is removed with moderate acid (e.g., 25-50% TFA in DCM), while the more permanent side-chain protecting groups and the resin linkage require harsher conditions (e.g., anhydrous HF) for final cleavage. [12][13] A Typical SPPS Cycle with Boc-L-Leucine:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using TFA in DCM.
-
Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to generate the free amine. [12]3. Coupling: Boc-L-Leucine is activated (e.g., using a carbodiimide like DIC with an additive like HOBt, or a uronium reagent like HBTU) and then coupled to the free N-terminal amine of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. [12]
Part 4: Safety and Handling
Boc-L-Leucine is generally considered stable under normal laboratory conditions. [4]However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to maintain its integrity. [4]Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.
References
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Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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Qingdao Fengchen Technology and Trade Co.,Ltd. (n.d.). Boc-L-Leucine (Boc-Leu-OH.H2O) BP EP USP CAS 13139-15-6. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Boc-L-Leucine in Modern Peptide Synthesis. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of BOC-leucine. Retrieved from [Link]
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Perich, J. W., & Johns, R. B. (1992). The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. Australian Journal of Chemistry, 45(10), 1765-1770. Retrieved from [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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PubChem. (n.d.). (S)-2-((tert-Butoxycarbonyl)(methyl)amino)pentanoic acid. Retrieved from [Link]
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PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid. Retrieved from [Link]
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